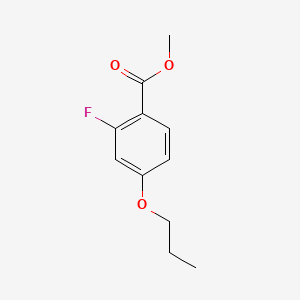

Methyl 2-fluoro-4-propoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-fluoro-4-propoxybenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the fourth position is substituted with a propoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-propoxybenzoic acid and methanol in the presence of a base or acid.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Ester Hydrolysis: 2-fluoro-4-propoxybenzoic acid.

Oxidation: Corresponding aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Methyl 2-fluoro-4-propoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Material Science: Utilized in the preparation of specialized polymers and coatings.

Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of methyl 2-fluoro-4-propoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-fluorobenzoate: Lacks the propoxy group, making it less versatile in certain synthetic applications.

Methyl 4-propoxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological properties.

Methyl 2-chloro-4-propoxybenzoate:

Uniqueness: Methyl 2-fluoro-4-propoxybenzoate is unique due to the presence of both the fluorine and propoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the propoxy group provides additional functionalization options.

Biologische Aktivität

Methyl 2-fluoro-4-propoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of a fluorine atom and a propoxy group. The chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme can lead to antibacterial effects, making it a candidate for addressing antibiotic resistance.

Key Findings:

- DNA Gyrase Inhibition : this compound has shown promising activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Selectivity : The compound exhibits selectivity for bacterial targets over human homologs, which is crucial for minimizing side effects in therapeutic applications .

Biological Activity Data

The following table summarizes the biological activity data for this compound against various pathogens:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| E. coli | 4 | DNA gyrase inhibition |

| Klebsiella pneumoniae | 2 | DNA gyrase inhibition |

| Pseudomonas aeruginosa | 8 | DNA gyrase inhibition |

| Acinetobacter baumannii | 0.5 | DNA gyrase inhibition |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of multidrug-resistant strains of A. baumannii. The compound's MIC values were lower than those of conventional antibiotics, indicating its potential as a novel therapeutic agent .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption and distribution characteristics, which are essential for effective systemic administration. The presence of the propoxy group enhances solubility and bioavailability .

- Toxicological Assessment : Preliminary toxicological studies indicated that this compound exhibited low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

methyl 2-fluoro-4-propoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENVVTLOYMGCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716516 |

Source

|

| Record name | Methyl 2-fluoro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-41-8 |

Source

|

| Record name | Methyl 2-fluoro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.